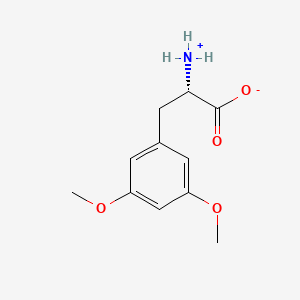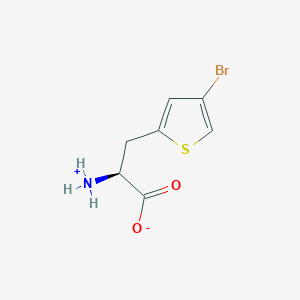
4-Methoxypicolinimidamide
Descripción general
Descripción
4-Methoxypicolinimidamide is a chemical compound with the molecular formula C7H10ClN3O. It is known for its role as a ligand in nickel-catalyzed cross-coupling reactions, particularly involving nitrogen heterocycles and alkyl halides . This compound is also referred to as a pyridyl carboxamidine ligand and has been utilized in various chemical synthesis applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypicolinimidamide typically involves the reaction of 4-methoxypyridine with cyanamide under specific conditions. The process includes:
Addition Reaction:
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction:
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction, followed by stirring and dissolving the mixture for the methoxylation reaction.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The compound is typically produced in powder or solid form and stored under inert gas to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxypicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound participates in substitution reactions, particularly in nickel-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nickel Catalysts: Nickel(II) chloride ethylene glycol dimethyl ether complex is commonly used as a catalyst.
Solvents: Anhydrous methanol and other organic solvents are frequently used.
Reducing Agents: Various reducing agents, such as sodium borohydride, are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and other nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
4-Methoxypicolinimidamide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug synthesis and development.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxypicolinimidamide involves its role as a ligand in nickel-catalyzed reactions. It coordinates with nickel ions to form a complex that facilitates the cross-coupling of nitrogen heterocycles with alkyl halides. This process involves the activation of the nickel catalyst and the subsequent formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
N-Cyano-4-methoxy-picolinimidamide: This compound is similar in structure and function, also serving as a ligand in nickel-catalyzed reactions.
Pyridine-2,6-bis(carboximidamide) dihydrochloride: Another related compound used in similar catalytic applications.
Uniqueness
4-Methoxypicolinimidamide is unique due to its specific methoxy substitution on the pyridine ring, which enhances its reactivity and selectivity in nickel-catalyzed cross-coupling reactions. This makes it particularly effective in facilitating the formation of carbon-carbon bonds in various synthetic applications .
Propiedades
IUPAC Name |
4-methoxypyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-11-5-2-3-10-6(4-5)7(8)9/h2-4H,1H3,(H3,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTRTCUOCZLCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B7869473.png)

![N-[(quinolin-4-yl)methyl]cyclopentanamine](/img/structure/B7869481.png)
